molecular formula C17H23NO2 B11167360 (4-Benzylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone

(4-Benzylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B11167360
M. Wt: 273.37 g/mol
InChI Key: PAGDCEHUKQBHQZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(oxolane-2-carbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the benzyl group and the oxolane-2-carbonyl moiety in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(oxolane-2-carbonyl)piperidine typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of Oxolane-2-Carbonyl Group: The oxolane-2-carbonyl group can be attached through acylation reactions using oxolane-2-carbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of 4-benzyl-1-(oxolane-2-carbonyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

    Acylation: The compound can undergo acylation reactions to introduce additional acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

    Acylation: Acyl chlorides, anhydrides, and carboxylic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzyl-1-(oxolane-2-carbonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    N-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.

    Oxolane-2-Carbonyl Piperidine: A derivative with an oxolane-2-carbonyl group attached to the piperidine ring.

Uniqueness

4-Benzyl-1-(oxolane-2-carbonyl)piperidine is unique due to the presence of both the benzyl group and the oxolane-2-carbonyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C17H23NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2

InChI Key

PAGDCEHUKQBHQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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